molecular formula C19H22O5 B5037382 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

Cat. No. B5037382
M. Wt: 330.4 g/mol
InChI Key: PAPUTPBMLWUUAM-UHFFFAOYSA-N
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Description

3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPB, and it is a benzaldehyde derivative that has a unique chemical structure, making it a useful tool in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of EPPB involves the inhibition of various signaling pathways that are involved in cell growth and proliferation. EPPB has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell survival and proliferation. EPPB also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these pathways, EPPB induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EPPB inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EPPB has also been shown to inhibit the activity of HDACs, leading to the upregulation of various tumor suppressor genes. In vivo studies have shown that EPPB has anticancer activity in various animal models of cancer.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments, including its potency, selectivity, and low toxicity. EPPB has been shown to be highly potent against cancer cells, with IC50 values in the nanomolar range. EPPB is also selective for cancer cells, with minimal toxicity towards normal cells. However, EPPB has some limitations for lab experiments, including its solubility and stability. EPPB is poorly soluble in water, which can limit its use in some experiments. EPPB is also unstable in aqueous solutions, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for research on EPPB, including its use in combination with other drugs and therapies, its potential use in immunotherapy, and its use in the treatment of other diseases such as viral infections. EPPB has been shown to enhance the efficacy of other drugs such as paclitaxel and cisplatin in cancer cells. EPPB has also been shown to enhance the activity of immune cells such as T cells and natural killer cells, suggesting its potential use in immunotherapy. Finally, EPPB has been shown to have antiviral activity against various viruses such as HIV and hepatitis B virus, suggesting its potential use in the treatment of viral infections.
Conclusion:
In conclusion, 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has significant potential in scientific research. Its unique chemical structure and potent anticancer activity make it a useful tool in the development of new drugs and therapies. EPPB has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, EPPB also has some limitations, including its solubility and stability. Future research on EPPB should focus on its use in combination with other drugs and therapies, its potential use in immunotherapy, and its use in the treatment of other diseases such as viral infections.

Synthesis Methods

The synthesis of EPPB involves the reaction of 3-(4-methoxyphenoxy)propyl bromide with 3-ethoxy-4-(hydroxymethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and is completed within a few hours. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

EPPB has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, EPPB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. EPPB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, EPPB has been used as a lead compound in the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-3-22-19-13-15(14-20)5-10-18(19)24-12-4-11-23-17-8-6-16(21-2)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUTPBMLWUUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

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